![molecular formula C7H12N2O B2873430 1-Methoxypiperidine-4-carbonitrile CAS No. 1256917-21-1](/img/structure/B2873430.png)
1-Methoxypiperidine-4-carbonitrile
Overview
Description
1-Methoxypiperidine-4-carbonitrile is a chemical compound with the CAS Number: 1256917-21-1 . It has a molecular weight of 140.19 and its IUPAC name is 1-methoxypiperidine-4-carbonitrile . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for 1-Methoxypiperidine-4-carbonitrile is1S/C7H12N2O/c1-10-9-4-2-7 (6-8)3-5-9/h7H,2-5H2,1H3
. This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
1-Methoxypiperidine-4-carbonitrile is a liquid at room temperature . The compound’s molecular formula is C7H12N2O .Scientific Research Applications
Synthesis of Bioactive Molecules
1-Methoxypiperidine-4-carbonitrile: is a valuable intermediate in the synthesis of various bioactive molecules. Its piperidine core is a common motif in many pharmaceuticals, and the nitrile group can be further modified to create a wide range of therapeutic agents. For instance, it can be used to synthesize analogs of known drugs to improve their efficacy or reduce side effects .
Development of CNS Drugs
The piperidine ring structure is particularly significant in the development of central nervous system (CNS) drugs. Compounds featuring this moiety have been explored for potential treatments of neurodegenerative diseases, such as Alzheimer’s and Parkinson’s, due to their ability to interact with neural receptors and enzymes .
Agricultural Chemical Research
In agriculture, 1-Methoxypiperidine-4-carbonitrile can be utilized to create novel pesticides and herbicides. Its structural flexibility allows for the development of compounds that are selective in their action, targeting specific pests or weeds without harming crops or the environment .
Material Science Applications
This compound’s chemical properties make it a candidate for creating new materials with unique properties. For example, it could be incorporated into polymers to enhance their strength or thermal stability, or used in the design of organic semiconductors .
Catalysis
The nitrile group in 1-Methoxypiperidine-4-carbonitrile can act as a ligand in catalytic systems. It can bind to metals and facilitate various chemical reactions, which is useful in industrial processes that require specific catalysts to improve efficiency and selectivity .
Analytical Chemistry
As a standard or reference compound, 1-Methoxypiperidine-4-carbonitrile can be used in analytical chemistry to identify or quantify substances within a sample. Its distinct chemical signature makes it suitable for use in techniques like mass spectrometry or chromatography .
Future Directions
Piperidines, which include 1-Methoxypiperidine-4-carbonitrile, are significant synthetic fragments for designing drugs and play a crucial role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research may focus on discovering more efficient synthesis methods and exploring the potential pharmacological applications of piperidine derivatives .
properties
IUPAC Name |
1-methoxypiperidine-4-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c1-10-9-4-2-7(6-8)3-5-9/h7H,2-5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLGYFUWWALXQQP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON1CCC(CC1)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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